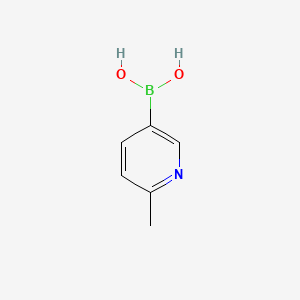

2-Methylpyridine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUSCPDSQJSBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984457 | |

| Record name | (6-Methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659742-21-9 | |

| Record name | (6-Methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic stability of pyridine-based boronic acids

An In-Depth Technical Guide to the Thermodynamic Stability of Pyridine-Based Boronic Acids

Abstract

Pyridine-based boronic acids are indispensable building blocks in modern organic chemistry and drug discovery, prized for their utility in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in medicinal chemistry.[1][2] However, their application is often hampered by inherent thermodynamic instability, leading to challenges in synthesis, purification, storage, and reaction efficiency. This guide provides a comprehensive analysis of the factors governing the stability of these critical reagents. We will explore the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and elucidate the structural and environmental factors that influence them. Furthermore, we will detail field-proven strategies for enhancing stability, with a focus on derivatization to boronic esters, including advanced systems like N-methyliminodiacetic acid (MIDA) boronates. Finally, this guide presents robust analytical methodologies for accurately assessing stability, equipping researchers and drug development professionals with the knowledge to reliably utilize pyridine-based boronic acids in their work.

The Dichotomy of Reactivity and Instability

The utility of pyridine-based boronic acids stems from the unique electronic nature of the carbon-boron bond and the Lewis acidic boron center.[2] This arrangement facilitates critical transformations like transmetalation in palladium-catalyzed coupling reactions.[2] However, these same features render the molecules susceptible to degradation. The position of the boronic acid group on the pyridine ring is a critical determinant of stability; 3- and 4-pyridinylboronic acids exhibit generally good stability, whereas their 2-pyridinyl counterparts are notoriously unstable. This instability is primarily due to facile protodeboronation, a process where the C-B bond is cleaved by a proton source.[3]

Understanding and controlling these stability issues is paramount for achieving reproducible results in synthesis and for developing viable pharmaceutical candidates.

Core Degradation Pathways

The thermodynamic stability of a pyridine-based boronic acid is a function of its susceptibility to several key degradation pathways. These processes can occur during storage, purification, or in situ under reaction conditions, often competing with the desired chemical transformation.[4]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This is arguably the most significant challenge for this class of compounds, particularly for basic heteroaromatic boronic acids.[3]

Causality: The mechanism is especially pronounced for 2-pyridyl boronic acids. Under neutral pH conditions, these compounds can form a zwitterionic species where the pyridine nitrogen is protonated. This intermediate is believed to facilitate a unimolecular fragmentation of the exceptionally labile C–B bond, leading to rapid decomposition.[3][5] This inherent instability has historically been termed the "2-pyridyl problem."[6]

Oxidative Degradation

Boronic acids are metabolically unstable and undergo rapid oxidative deboronation in the presence of reactive oxygen species (ROS).[7] This process converts the boronic acid into the corresponding alcohol (a pyridinol) and boric acid, representing a critical deactivation pathway for boronic acid-containing drug candidates.[8][9]

Causality: The reaction mechanism involves the attack of a nucleophilic oxidant (like H₂O₂) on the empty p-orbital of the boron atom.[10] This is followed by a rate-limiting 1,2-migration of the pyridine ring from the boron to the oxygen atom, which forms a labile boric ester that is rapidly hydrolyzed.[10] The susceptibility to oxidation makes boronic acids, at physiological pH, comparable in instability to thiols.[11][12]

Boroxine Formation

In the absence of water, boronic acids can undergo intermolecular dehydration to form six-membered cyclic anhydrides known as boroxines.[13][14]

Causality: This is an equilibrium process governed by the concentration of water.[14] The reaction involves the condensation of three boronic acid molecules to form the B₃O₃ ring, releasing three molecules of water. While reversible, the formation of boroxines can alter the solubility, reactivity, and analytical profile of the boronic acid reagent.[14]

Strategies for Enhancing Thermodynamic Stability

The inherent instabilities of pyridine-based boronic acids can be effectively mitigated through chemical modification, primarily by converting the boronic acid to a more robust derivative.

Formation of Boronic Esters

The most common and effective strategy is the esterification of the boronic acid with a diol.[15] This converts the hydrophilic, and often unstable, boronic acid into a more hydrophobic and stable boronic ester.

-

Pinacol Esters : Reaction with pinacol to form pinacolboronate esters is a widely used method.[16] While offering improved stability, they can still be susceptible to hydrolysis, especially during purification by silica gel chromatography or under typical reversed-phase HPLC conditions.[16][17]

-

Sterically Hindered Esters : Employing sterically bulky diols can significantly enhance hydrolytic stability.[7][17] Boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol, for instance, have shown superior stability compared to many other esters.[17]

The relative thermodynamic stability of boronic esters is influenced by factors such as chelation, conformation, and the steric bulk of the diol substituents.[18]

N-Methyliminodiacetic Acid (MIDA) Boronates

For particularly unstable boronic acids, such as the 2-pyridyl derivatives, N-methyliminodiacetic acid (MIDA) boronates provide exceptional stability.[6] These derivatives are air-stable, crystalline solids that are robust enough for chromatography and long-term storage.[6][19]

The Self-Validating System of "Slow Release": The key advantage of MIDA boronates is their ability to participate in "slow-release" cross-coupling.[4][6] Under mild basic aqueous conditions, the MIDA ester slowly hydrolyzes in situ to regenerate the reactive boronic acid.[6] This process maintains a very low concentration of the unstable boronic acid, ensuring that its consumption via the desired cross-coupling reaction is much faster than its decomposition via protodeboronation.[4][6] This strategy has provided a general solution for the efficient use of previously intractable boronic acids.

Intramolecular Coordination

A powerful strategy to enhance oxidative stability involves diminishing the electron density on the boron atom, which disfavors the rate-limiting step of oxidation.[10][11] This can be achieved through intramolecular coordination. For example, creating a "boralactone," where a pendant carboxyl group acts as an intramolecular ligand to the boron, has been shown to increase oxidative stability by up to 10,000-fold.[10][11][12]

Analytical Protocols for Stability Assessment

Accurate determination of stability requires analytical methods that can distinguish between the boronic acid/ester and its degradants without inducing further degradation during the analysis itself.

Quantitative Data Summary

The choice of stabilization strategy has a profound impact on stability. The following table summarizes the relative stability enhancements.

| Derivative Type | Stability Enhancement Factor (vs. Phenylboronic Acid) | Primary Advantage | Reference(s) |

| Pinacol Boronate Ester | Moderate | General improvement in handling and stability. | [16][17] |

| MIDA Boronate | High (especially benchtop) | Air-stable solids, enables "slow-release" chemistry. | [4][6][19] |

| Boralactone | ~10,000-fold (oxidative) | Exceptional resistance to oxidative degradation. | [10][11][12] |

Experimental Protocol: Assessing On-Column Hydrolytic Stability by RP-HPLC

This protocol is designed to minimize the common issue of on-column hydrolysis of boronic esters.[16][20][21]

Rationale: The primary cause of artificially low purity readings for boronic esters is hydrolysis catalyzed by acidic silanol groups on the silica support of standard RP-HPLC columns and by protic or acidic mobile phases.[16][21] This protocol uses an aprotic diluent and a stationary phase with low silanol activity to create a self-validating system where the observed purity reflects the true sample composition.

Step-by-Step Methodology:

-

Sample and Diluent Preparation:

-

Prepare a stock solution (e.g., 1 mg/mL) of the pyridine-based boronic ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[16][20] Causality: This prevents premature hydrolysis before injection.

-

Prepare standards of the corresponding boronic acid in the same diluent to confirm peak identification and retention time.

-

-

Chromatographic System:

-

HPLC System: A standard HPLC with a UV detector.

-

Stationary Phase (Critical): Utilize a column with low residual silanol activity. A Waters XTerra MS C18 column has been shown to be highly effective at minimizing on-column hydrolysis.[20][21]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (or water with no modifier).

-

Mobile Phase B: Acetonitrile (ACN).

-

-

Method Parameters:

-

Gradient: A suitable gradient from ~5-95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C). Temperature has a minor effect on hydrolysis.[21]

-

Injection Volume: 5 µL.

-

Detection: UV wavelength appropriate for the pyridine chromophore (e.g., 254 nm).

-

-

Analysis and Validation:

-

Inject the boronic ester sample and the boronic acid standard.

-

Monitor for the appearance of the boronic acid peak in the ester sample. The area percentage of the boronic acid peak provides a quantitative measure of the impurity/degradation.

-

To validate the method's inertness, spike the sample diluent with a small amount of water (e.g., 1-5%). A robust method will show no significant increase in the boronic acid peak, confirming that the observed hydrolysis is not an analytical artifact.

-

Alternative Method: Non-Aqueous Capillary Electrophoresis (NACE)

For highly labile species where HPLC may still be problematic, NACE offers a powerful alternative. This technique avoids water entirely in the separation system, thus eliminating the risk of hydrolysis during analysis.[22] It has proven to be an accurate quantitative technique for analyzing boronic esters and their corresponding acids without the limitations of traditional chromatographic methods.[22]

Conclusion and Outlook

The thermodynamic stability of pyridine-based boronic acids is a multifaceted challenge governed by a delicate interplay of molecular structure, pH, and the presence of oxidants or water. While inherent instabilities, particularly protodeboronation in 2-pyridyl systems, can be significant hurdles, a range of robust stabilization strategies are available to the modern chemist. The conversion to sterically hindered esters or the use of advanced platforms like MIDA boronates transforms these labile intermediates into reliable, bench-stable reagents. By understanding the fundamental degradation pathways and employing validated analytical methods to assess stability, researchers and drug developers can confidently harness the synthetic power of pyridine-based boronic acids to construct complex molecules and novel therapeutics. The continued development of novel stabilization and analytical techniques will further expand the utility of this vital class of compounds.

References

- Title: Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Google Cloud Search URL

- Title: Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc Source: Google Cloud Search URL

- Title: Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: synthesis, structural characterization and fluorescence properties - CrystEngComm (RSC Publishing)

- Title: Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society Source: Google Cloud Search URL

- Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)

- Title: Boronic acid with high oxidative stability and utility in biological contexts - PNAS Source: Google Cloud Search URL

- Title: Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: synthesis, structural characterization and fluorescence properties - RSC Publishing Source: Google Cloud Search URL

- Title: Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: Synthesis, structural characterization and fluorescent properties | Request PDF - ResearchGate Source: Google Cloud Search URL

- Title: What is Pyridine-4-boronic acid?

- Title: Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH Source: Google Cloud Search URL

- Title: Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC Source: Google Cloud Search URL

- Title: Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv Source: Google Cloud Search URL

- Title: A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)

- Title: Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions - ChemRxiv Source: Google Cloud Search URL

- Title: A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis - Benchchem Source: Google Cloud Search URL

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: Google Cloud Search URL

- Title: DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents Source: Google Cloud Search URL

- Title: Boronic acid - Wikipedia Source: Google Cloud Search URL

- Title: Strategies for the analysis of highly reactive pinacolboronate esters - PubMed Source: Google Cloud Search URL

- Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed Source: Google Cloud Search URL

- Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)

- Title: Protodeboronation - Wikipedia Source: Google Cloud Search URL

- Title: A General Solution for the 2-Pyridyl Problem - PMC - NIH Source: Google Cloud Search URL

- Title: Order of thermodynamic stability of representative boronic esters - ResearchGate Source: Google Cloud Search URL

- Title: Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs)

- Title: Proteolysis Targeting Chimeras (PROTACs)

- Title: Proteolysis targeting chimeras (PROTACs)

- Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: Google Cloud Search URL

- Title: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.

- Title: PROteolysis TArgeting Chimeras (PROTACs)

- Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate Source: Google Cloud Search URL

- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society Source: Google Cloud Search URL

- Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications Source: Google Cloud Search URL

- Title: Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - Waseda University Source: Google Cloud Search URL

- Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar Source: Google Cloud Search URL

- Title: Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained - ResearchGate Source: Google Cloud Search URL

- Title: Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.

- Title: Technical Support Center: Degradation Pathways of Substituted Pyridines - Benchchem Source: Google Cloud Search URL

- Title: Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI Source: Google Cloud Search URL

- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC Source: Google Cloud Search URL

- Title: Boronic acid with high oxidative stability and utility in biological contexts - PMC Source: Google Cloud Search URL

- Title: Overview of the synthetic routes towards the pyridine boronic acid...

Sources

- 1. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acid - Wikipedia [en.wikipedia.org]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: pKa Values and Speciation of 2-Methylpyridine-5-boronic Acid

This guide details the physicochemical characterization of 2-Methylpyridine-5-boronic acid , focusing on its acid dissociation constants (pKa), speciation in aqueous media, and the implications of these values for experimental design in medicinal chemistry and organic synthesis.[1][2]

Executive Summary

This compound (CAS: 659742-21-9) acts as an amphoteric species in aqueous solution, possessing both a basic pyridine nitrogen and a Lewis-acidic boronic acid group.[1] Understanding its ionization behavior is critical for optimizing Suzuki-Miyaura cross-coupling reactions, purification protocols, and solubility profiles.[1][2]

-

pKa₁ (Pyridinium Deprotonation): 4.3 – 4.7 (Predicted/Analogous Experimental Range)[1][2]

-

pKa₂ (Boronic Acid Ionization): 8.2 – 8.5 (Experimental Approximation)[1][2]

-

Dominant Species at Neutral pH: Neutral Form (Non-Zwitterionic)

Chemical Architecture & Electronic Effects

The molecule consists of a pyridine ring substituted with an electron-donating methyl group at the C2 position and an electron-deficient boronic acid group at the C5 position.

Structural Numbering & Nomenclature

-

Numbering: The nitrogen is position 1.[2] The methyl group is at position 2 (ortho to N).[2] The boronic acid is at position 5 (meta to N, para to the methyl group).[2]

Electronic Push-Pull System[1]

-

The Basic Center (Nitrogen): The 2-methyl group exerts a positive inductive effect (+I), which typically raises the pKa of pyridine (from 5.25 to 5.96).[2] However, the boronic acid group at C5 is an electron-withdrawing group (EWG) via induction, which destabilizes the protonated nitrogen, lowering the pKa significantly.[2]

-

The Acidic Center (Boron): The pyridine ring is electron-deficient, making the boron atom more Lewis acidic (lower pKa) compared to phenylboronic acid (pKa ~8.8).[2] The 2-methyl group counteracts this slightly, raising the pKa back towards 8.5.

Physicochemical Characterization Data

The following values represent the consensus derived from structure-activity relationship (SAR) data of analogous pyridyl boronic acids and predicted models.

Table 1: Dissociation Constants in Aqueous Solution (25°C)

| Constant | Equilibrium Description | Value Range | Species Transition |

| pKa₁ | Pyridinium (NH⁺) | 4.27 – 4.70 | Cationic |

| pKa₂ | R-B(OH)₂ + H₂O | 8.20 – 8.50 | Neutral |

| pI | Isoelectric Point | ~6.35 | Point of Minimum Solubility |

Speciation & Solubility Profile

Unlike amino acids, where the zwitterion is the dominant neutral species, this compound exists primarily as an uncharged neutral species in the pH range of 5.0 to 7.5.[1]

-

pH < 4.0: High solubility (Cationic).[2]

-

pH 5.0 – 7.5: Low solubility (Neutral/Precipitation Zone).[2]

-

pH > 9.0: High solubility (Anionic Boronate).[2]

Mechanistic Visualization

Diagram 1: Aqueous Speciation Equilibrium

This diagram illustrates the stepwise deprotonation and ionization events.

Caption: Stepwise ionization pathway from cationic pyridinium to anionic boronate species.

Experimental Methodologies for pKa Determination

To validate these values in a specific formulation buffer, the following protocols are recommended.

Method A: Potentiometric Titration (The Gold Standard)

This method is best for determining precise pKa values when the compound is available in sufficient quantity (>50 mg).[2]

-

Preparation: Dissolve 0.05 mmol of this compound in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

-

Acidification: Add 0.1 M HCl to lower the pH to ~2.5 (ensuring full protonation).

-

Titration: Titrate with 0.1 M carbonate-free NaOH using an automatic titrator.

-

Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[2]

-

Calculation: Use the Bjerrum method or Gran plots to refine the equivalence points.

Method B: Spectrophotometric Titration (UV-Vis)

Ideal for low concentrations or low solubility conditions.[1][2]

-

Wavelength Selection: The pyridine ring's UV absorption (

~260-270 nm) shifts upon protonation.[1][2] -

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 11.0 (0.5 pH unit increments). Note: Avoid phosphate or citrate buffers as they can complex with boron.[2] Use HEPES, MOPS, or simple acetate/glycine buffers.[2]

-

Measurement: Record UV spectra for the compound in each buffer.

-

Analysis: Plot Absorbance at

vs. pH. The inflection points of the sigmoidal curves yield the pKa values.[2]

Method C: ^11^B NMR Titration

Specific for isolating the boronic acid pKa (pKa₂).[2]

-

Setup: Prepare samples in D₂O/H₂O mixtures at varying pH (adjusted with NaOD/DCl).

-

Observation: Monitor the ^11^B chemical shift.

-

Curve Fitting: The chemical shift change plotted against pH follows a Henderson-Hasselbalch curve centered at pKa₂.[2]

Applications & Implications

Suzuki-Miyaura Coupling Optimization

-

Base Requirement: The reaction requires the formation of the boronate anion (species present at pH > pKa₂ ~8.[2]3) to facilitate transmetalation.[2] Weak bases (e.g., K₂CO₃, K₃PO₃) are effective because they buffer the solution above pH 8.5, ensuring the reactive anionic species is available.[2]

-

Catalyst Poisoning: At low pH, the pyridinium nitrogen (pKa₁ ~4.[2]5) can coordinate competitively to Palladium catalysts.[2] Maintaining basic conditions prevents this by keeping the nitrogen deprotonated (neutral).[2]

Purification Strategies

-

Extraction: To extract the compound into an organic layer, adjust the aqueous phase to pH 6.0 – 7.0 .[2] At this pH, the molecule is neutral and has maximum lipophilicity.[2]

-

Removal: To wash the compound out of an organic layer, wash with 1 M NaOH (forms the water-soluble boronate anion) or 1 M HCl (forms the water-soluble pyridinium cation).[1][2]

Diagram 2: Extraction/Purification Logic

Caption: pH-dependent solubility switching for purification.

References

-

ChemicalBook. (2024).[2] 6-Methylpyridine-3-boronic Acid Properties and Predicted pKa Data. Retrieved from [1][2]

-

Sigma-Aldrich. (2024).[1][2] Product Specification: 6-Methylpyridine-3-boronic acid.[1][3] Retrieved from [1][2]

-

Yan, J., et al. (2012).[2] Acidity constants of boronic acids: Experimental, correlations, and prediction. Molecules, 29(11), 2713.[2] (Provides Hammett correlation data for pyridyl boronic acids).

-

PubChem. (2024).[2] 2-Methylpyridine (2-Picoline) pKa Data.[1][2][4][5][6] Retrieved from [1][2]

-

Soundararajan, S., et al. (2009).[2] Boronic Acids in Medicinal Chemistry: pKa and Speciation. Journal of Medicinal Chemistry.[2] (General reference for boronic acid ionization mechanisms).

Sources

- 1. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO2 | CID 16414272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

Strategic Utilization of 2-Methylpyridine-5-boronic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic challenges, and strategic value of 2-Methylpyridine-5-boronic acid .

From Labile Reagent to Privileged Scaffold

Executive Summary

This compound (CAS: 659742-21-9) is a high-value building block used to install the 2-methylpyridin-5-yl moiety into bioactive small molecules. While structurally simple, this fragment acts as a "privileged scaffold" in drug design, offering a dual advantage: the pyridine nitrogen functions as a hydrogen bond acceptor to improve aqueous solubility, while the 2-methyl group sterically protects the metabolic "soft spot" adjacent to the nitrogen.

However, its utility is often bottlenecked by the inherent instability of pyridine boronic acids—specifically their tendency toward protodeboronation . This guide provides a technical roadmap for navigating these stability issues, optimizing Suzuki-Miyaura cross-couplings, and understanding the pharmacophoric impact of this moiety, exemplified by the COX-2 inhibitor Etoricoxib .

Chemical Profile & The "Pyridine Problem"

To use this reagent effectively, one must understand the mechanism of its decomposition. Unlike phenylboronic acids, pyridine derivatives exist in a complex equilibrium that accelerates degradation.

The Instability Mechanism (Protodeboronation)

Pyridine boronic acids are notorious for rapid C-B bond cleavage under aqueous basic conditions—the exact conditions required for most Suzuki couplings.

-

Mechanism: The basic nitrogen atom can coordinate intramolecularly or facilitate the formation of a zwitterionic species. In the presence of water and base, this accelerates the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom (yielding 2-methylpyridine).

-

Positional Nuance: While 2-pyridyl boronic acids are the most unstable, This compound (a 3-pyridyl derivative relative to N) is significantly more stable. However, the electron-deficient nature of the ring still makes the C-B bond labile compared to benzene analogs.

Reagent Forms: Acid vs. Ester

| Form | Stability | Reactivity | Recommendation |

| Free Acid | Low (Hygroscopic, prone to dehydration to boroxines) | High (Fast transmetallation) | Use immediately; store at -20°C under Argon. |

| Pinacol Ester | Moderate to High | Moderate (Requires in-situ hydrolysis) | Preferred. The steric bulk of the pinacol group retards protodeboronation. |

| MIDA Boronate | Very High | Latent (Slow release) | Best for iterative couplings or harsh conditions. |

Pharmacophoric Utility: Why Install This Fragment?

The 2-methylpyridin-5-yl group is not just a structural connector; it is often a functional pharmacophore.

Solubility & LogD Modulation

Replacing a phenyl ring with a pyridine ring typically lowers LogP by ~1.0–1.5 units, significantly improving aqueous solubility. The pyridine nitrogen (pKa ~5.2) can be protonated in acidic environments (e.g., the stomach), aiding dissolution.

Metabolic Blocking

In a standard pyridine ring, the positions alpha to the nitrogen (C2 and C6) are highly susceptible to oxidation by Aldehyde Oxidase (AO) or CYP450 enzymes, leading to rapid clearance (N-oxide formation or 2-pyridone formation).

-

The Solution: The 2-methyl group blocks one of these metabolic soft spots via steric hindrance, extending the half-life (

) of the drug candidate.

Case Study: Etoricoxib (Arcoxia)

The development of Etoricoxib , a selective COX-2 inhibitor, illustrates the critical role of the 2-methylpyridin-5-yl moiety.

-

Role of the Fragment: The central heterocyclic core is decorated with a phenyl ring and a pyridine ring. The 2-methylpyridin-5-yl group was selected over a simple phenyl or unsubstituted pyridine to optimize the balance between COX-2 selectivity (potency) and pharmacokinetic profile (metabolic stability).

-

Synthesis Insight: Early routes utilized Stannanes (Stille coupling), but toxicity concerns shifted industrial routes toward Suzuki-Miyaura coupling using boronic acid derivatives.

Experimental Protocol: Optimized Suzuki Coupling

The following protocol is designed to mitigate protodeboronation while maximizing yield. It utilizes a high-activity catalyst system and controlled basicity.

Reaction Setup

-

Substrate: Aryl Halide (1.0 equiv)

-

Reagent: this compound pinacol ester (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)

-

Why: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step which is often rate-limiting for sterically hindered substrates.

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: Water is essential for the activation of the boronic ester, but excess water promotes protodeboronation. The 4:1 ratio is the "Goldilocks" zone.

-

Step-by-Step Workflow

-

Charge: Add Aryl Halide, Boronic Ester, and Base to a reaction vial.

-

Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under positive inert gas pressure.

-

Heat: Stir at 80–90°C for 4–16 hours.

-

Note: Do not exceed 100°C unless using a microwave, as thermal deboronation accelerates exponentially.

-

-

Workup: Dilute with EtOAc, wash with water/brine. The pyridine product may be somewhat water-soluble; back-extract the aqueous layer with DCM if yield is low.

Visualization: Mechanistic & Decision Pathways

Logic Flow: Handling Pyridine Boronic Acids

The following diagram illustrates the decision process for selecting the correct coupling conditions to avoid reagent decomposition.

Figure 1: Decision matrix for optimizing coupling conditions of pyridine boronic acids.

Pharmacophoric Impact

Visualizing how the 2-methylpyridin-5-yl moiety interacts within a binding pocket (e.g., COX-2).

Figure 2: Structure-Activity Relationship (SAR) of the 2-methylpyridin-5-yl fragment.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Li, J. J. (2011). Etoricoxib (Arcoxia). In: The Art of Drug Synthesis. Wiley-Interscience. Link

-

Cox, P. J., et al. (2010). Development of a Scalable Synthesis of a 5-Lipoxygenase Inhibitor Utilizing a Suzuki Coupling of a Pyridyl Boronate. Organic Process Research & Development. Link

-

Burke, M. D., et al. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Heterocycles. Journal of the American Chemical Society.[3] Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pyridine bioisosteres). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterobiaryl Scaffolds Using 2-Methylpyridine-5-boronic acid

Introduction: The Significance of Heterobiaryl Scaffolds in Modern Drug Discovery

Heterobiaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These frameworks, consisting of two interconnected heteroaromatic rings, play a crucial role in drug-receptor interactions and contribute significantly to a molecule's pharmacokinetic properties, such as polarity, aqueous solubility, and metabolic stability.[1] The precise arrangement of heteroatoms and substituents within these scaffolds allows for the fine-tuning of a drug candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. Consequently, the development of efficient and versatile synthetic methodologies for constructing heterobiaryl systems is a paramount objective in pharmaceutical research and development.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[4][5] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a powerful and reliable tool for medicinal chemists.

This application note provides a detailed guide to the synthesis of heterobiaryl scaffolds utilizing 2-Methylpyridine-5-boronic acid, a versatile building block for introducing a methyl-substituted pyridyl moiety. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide optimized protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Understanding the Reagent: this compound

This compound is a valuable reagent for introducing a specific structural motif into a target molecule. The pyridine ring, with its nitrogen heteroatom, can engage in hydrogen bonding and other non-covalent interactions within a biological target. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability.

Key Physicochemical Properties:

Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[6] The electronic nature of the aromatic ring significantly influences their acidity; electron-withdrawing groups decrease the pKa, while electron-donating groups increase it.[6] In aqueous solutions with a pH higher than their pKa, boronic acids exist in an anionic tetrahedral form.[6] This equilibrium is a critical consideration in optimizing reaction conditions.

It is important to note that some heteroaromatic boronic acids, particularly 2-heteroaryl derivatives, can be unstable and prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[7][8] This decomposition pathway can compete with the desired cross-coupling reaction, leading to lower yields.[9] The stability of 2-pyridyl boronic acids is notably pH-dependent, with increased stability observed at higher pH (>10).[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) complex. 2. Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. 3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Application Protocol: Synthesis of a Model Heterobiaryl Compound

This protocol details the synthesis of 5-Aryl-2-methylpyridine from 5-bromo-2-methylpyridine and a generic arylboronic acid, representing a typical application of this compound's counterpart. The principles and conditions are directly translatable.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Bromo-2-methylpyridine | 172.02 | 1.0 | 1.0 |

| Arylboronic acid | - | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 |

| 1,4-Dioxane (anhydrous) | 88.11 | - | - |

| Water (degassed) | 18.02 | - | - |

| Schlenk flask | - | - | - |

| Magnetic stir bar | - | - | - |

| Inert gas (Argon or Nitrogen) | - | - | - |

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solvent Systems in the Suzuki-Miyaura Coupling of 2-Methylpyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Among the vast array of building blocks utilized in this reaction, heteroaryl boronic acids are of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] 2-Methylpyridine-5-boronic acid is a valuable synthon, introducing a key pyridine motif found in numerous therapeutic agents. However, the presence of the nitrogen atom in the pyridine ring presents unique challenges, including potential catalyst inhibition and competing side reactions like protodeboronation.[3][5] The judicious selection of the solvent system is therefore critical to overcoming these hurdles and achieving a successful coupling. This guide provides a detailed analysis of solvent systems for the Suzuki-Miyaura coupling of this compound, offering theoretical insights, practical guidance, and detailed experimental protocols.

Theoretical Background: The Pivotal Role of the Solvent

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The solvent is not merely an inert medium but an active participant that profoundly influences each step of this cycle: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The first step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The solvent can influence the rate of this step by stabilizing the resulting Pd(II) complex.[6]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[1] The solvent plays a crucial role in activating the boronic acid, typically through interaction with a base, and in facilitating the ligand exchange on the palladium complex.[10] The choice of solvent can significantly impact the equilibrium and kinetics of this process.[11]

-

Reductive Elimination: In the final step, the two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst. The solvent's polarity can affect the rate of this step, with more polar solvents sometimes accelerating the elimination.[12]

For nitrogen-containing heterocycles like this compound, the solvent's role is even more critical. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5] A well-chosen solvent can help to mitigate this issue by competing for coordination sites on the palladium or by modulating the basicity of the reaction medium.

Solvent System Selection Guide

The optimal solvent system for the Suzuki-Miyaura coupling of this compound depends on several factors, including the nature of the coupling partner, the chosen catalyst and base, and the desired reaction temperature. Below is a comparative analysis of commonly employed solvent systems.

Aprotic Polar Solvents

Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used in Suzuki-Miyaura couplings.[2] Their ability to dissolve a wide range of organic compounds and inorganic bases makes them versatile choices.

-

1,4-Dioxane: Often used in combination with water, it provides a good balance of polarity to facilitate the dissolution of both the organic substrates and the inorganic base.[13]

-

Tetrahydrofuran (THF): A good choice for many couplings, THF can promote high catalytic activity.[14] However, its lower boiling point may limit the reaction temperature.

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be effective in challenging couplings. However, it can sometimes lead to side reactions and can be difficult to remove during workup.[8]

Protic Solvents

Protic solvents, such as alcohols and water, can participate in hydrogen bonding and can influence the reaction in distinct ways.[15]

-

Alcohols (e.g., Isopropanol, Ethanol): Can be used as co-solvents with water, offering a "greener" alternative to some aprotic solvents. They can also play a role in the activation of the boronic acid.[16]

-

Water: The use of water as a solvent or co-solvent is a key feature of many Suzuki-Miyaura reactions. It is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[1][14] For nitrogen-containing heterocycles, aqueous solvent mixtures can sometimes lead to better results.[14]

Biphasic Systems

A mixture of an organic solvent (like toluene or dioxane) and water creates a biphasic system. This is a very common and often highly effective approach for Suzuki-Miyaura couplings.[11][17] The reaction is believed to occur at the interface or in the organic phase, with the base residing primarily in the aqueous phase. This setup can help to minimize side reactions and facilitate product isolation.

Data Presentation: Comparison of Solvent Systems

| Solvent System | Advantages | Disadvantages | Typical Coupling Partners |

| 1,4-Dioxane / Water | Excellent solvating power for a wide range of substrates and bases. Well-established and broadly applicable.[13] | Higher boiling point can require elevated temperatures. Can form peroxides upon storage. | Aryl bromides, chlorides, and triflates. |

| Toluene / Water | Good for higher temperature reactions. Facilitates easy separation of the organic layer. | Lower polarity may not be suitable for all substrates. | Aryl bromides and iodides. |

| THF / Water | Lower boiling point allows for milder reaction conditions. Good for sensitive substrates.[14] | May not be suitable for less reactive coupling partners requiring higher temperatures. | Aryl bromides and iodides. |

| Isopropanol / Water | "Greener" solvent option. Can enhance reaction rates in some cases.[16] | May not be as versatile as dioxane or THF for all substrate combinations. | Aryl bromides. |

| DMF (anhydrous) | High polarity can be beneficial for unreactive aryl chlorides. | Can be difficult to remove. Potential for side reactions at high temperatures.[8] | Aryl chlorides. |

Visualization: Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent system for the coupling of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure using 1,4-Dioxane/Water

This protocol is a versatile starting point for the coupling of this compound with a range of aryl bromides.[13]

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Aryl Chlorides using Anhydrous DMF

This protocol is adapted for more challenging couplings with less reactive aryl chlorides.

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol) to a vial equipped with a stir bar.

-

Add anhydrous DMF (5 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove the DMF.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization: General Experimental Workflow

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Catalyst deactivation by pyridine nitrogen. - Insufficiently reactive coupling partner. - Inappropriate base or solvent. | - Increase catalyst loading or use a more robust ligand (e.g., Buchwald ligands like SPhos). - Increase reaction temperature. - Switch to a more polar solvent system (e.g., DMF for aryl chlorides). - Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |

| Protodeboronation | - Presence of excess water or protic solvents. - Prolonged reaction times at high temperatures. | - Use anhydrous conditions if possible, especially for sensitive substrates. - Use a less nucleophilic base. - Optimize reaction time to avoid prolonged heating after completion. |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. - High catalyst loading. | - Ensure the reaction is set up under a strictly inert atmosphere. - Use degassed solvents. - Reduce the catalyst loading. |

| Difficulty in Product Isolation | - Use of high-boiling point solvents like DMF. | - Perform multiple aqueous washes to remove DMF before concentration. - Consider alternative, lower-boiling point solvents if the reaction allows. |

Conclusion

The selection of an appropriate solvent system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. A thorough understanding of the reaction mechanism and the role of the solvent allows for a rational choice that can mitigate challenges such as catalyst inhibition and protodeboronation. While biphasic systems like 1,4-dioxane/water offer a versatile and robust starting point for many applications, the use of anhydrous polar aprotic solvents may be necessary for less reactive coupling partners. The protocols and guidelines presented here provide a solid foundation for researchers to develop efficient and high-yielding syntheses of valuable pyridine-containing compounds.

References

- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 2019. Available from: [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. 2019. Available from: [Link]

-

Journal of the American Chemical Society. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. 2011. Available from: [Link]

-

Organic-Chemistry.org. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. 2025. Available from: [Link]

-

ResearchGate. Effect of solvent on the Suzuki reaction a . 2019. Available from: [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

-

PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2018. Available from: [Link]

-

Wiley Online Library. A Versatile Method for Suzuki Cross‐Coupling Reactions of Nitrogen Heterocycles. 2006. Available from: [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... 2021. Available from: [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2020. Available from: [Link]

-

YouTube. The difference between protic vs. aprotic solvents. 2015. Available from: [Link]

-

PMC. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. 2024. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. 2023. Available from: [Link]

-

Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]

-

PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

-

Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

High-Efficiency Functionalization of Pyridine Scaffolds via Suzuki-Miyaura Cross-Coupling

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of the top 200 marketed drugs. However, its incorporation via Suzuki-Miyaura cross-coupling presents a unique "dual-failure" mode that frustrates standard protocols. This guide addresses the two primary bottlenecks: catalyst poisoning by the pyridine nitrogen and rapid protodeboronation of 2-pyridyl boronates.[1]

This application note provides validated protocols for both electrophilic (halopyridines) and nucleophilic (pyridyl boronates) coupling partners, utilizing advanced ligand systems (Buchwald precatalysts) and MIDA-boronate "slow-release" technology to ensure high yields and reproducibility.

Part 1: Strategic Analysis – The "Pyridine Problem"

Before attempting synthesis, researchers must understand why standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) frequently fail with pyridines.

Catalyst Poisoning (The N-Coordination Issue)

The basic nitrogen atom of the pyridine ring is a strong

-

Mechanism: Pyridine displaces the ligand, forming a stable, unreactive Pd-pyridine complex (off-cycle species).

-

Impact: Reaction stalls, requiring high catalyst loading or resulting in no conversion.

-

Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) that sterically occlude the Pd center, preventing N-coordination while facilitating oxidative addition.[2]

Protodeboronation (The 2-Position Instability)

2-Pyridyl boronic acids are notoriously unstable.[3]

-

Mechanism: The electronegative nitrogen atom facilitates hydrolytic cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).[1][4] This reaction is often faster than the desired transmetallation.

-

Impact: The boronic acid decomposes before it can couple.[5]

-

Solution: Use MIDA boronates .[1][5][6] The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from sp2 to sp3, shutting down the decomposition pathway. Under basic reaction conditions, the active boronic acid is released slowly, keeping its standing concentration low relative to the catalyst, favoring coupling over decomposition.

Part 2: Experimental Protocols

Protocol A: Coupling 2-Halopyridines with Aryl Boronic Acids

Use this protocol when the pyridine ring carries the halogen (Cl, Br, I).

Target: Overcoming steric hindrance and N-coordination. Key Technology: Buchwald Dialkylbiaryl Phosphine Ligands (XPhos/SPhos).

Reagents & Materials

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (or Pd(OAc)2 + XPhos) (1 – 3 mol%)

-

Base: K3PO4 (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

-

Temperature: 80°C – 100°C[7]

Step-by-Step Workflow

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the 2-chloropyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and K3PO4 (424 mg, 2.0 mmol).

-

Catalyst Addition: Add XPhos Pd G4 (pre-formed precatalyst is preferred for stoichiometry control) at 2 mol% (17 mg).

-

Note: If using free ligand, premix Pd(OAc)2 and XPhos (1:2 ratio) in a small volume of solvent for 5 minutes before addition.

-

-

Solvent & Degassing: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

-

Critical: Oxygen promotes homocoupling and catalyst oxidation. Sparge solvents with Argon for 15 mins prior to use.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 2-12 hours. Monitor by LC-MS.[7]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note that pyridine products can streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: Coupling 2-Pyridyl MIDA Boronates with Aryl Halides

Use this protocol when the pyridine ring is the nucleophile (boron source).

Target: Preventing protodeboronation via "Slow-Release" mechanism. Key Technology: Burke MIDA Boronates.[8]

Reagents & Materials

-

Substrate: 2-Pyridyl MIDA Boronate (1.2 – 1.5 equiv)

-

Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or XPhos Pd G4)

-

Promoter: Cu(OAc)2 (0.5 equiv) (Optional: helps facilitate transmetallation for difficult substrates)

-

Base: K3PO4 (5.0 – 7.0 equiv)

-

Solvent: Isopropanol (IPA) : Water (4:1)

-

Why IPA/Water? This specific mixture promotes the hydrolysis of the MIDA ester at a rate that matches the catalytic cycle.

-

Step-by-Step Workflow

-

Component Mixing: Charge a vial with Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol), and K3PO4 (1.06 g, 5.0 mmol).

-

Catalyst: Add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Note: The SPhos ligand is particularly effective for 2-pyridyl couplings due to its specific steric profile.

-

-

Solvent Addition: Add degassed IPA (4 mL) and Water (1 mL).

-

Reaction: Seal and heat to 80°C – 100°C.

-

Mechanism Check: The base/water hydrolyzes the MIDA group slowly. As the unstable 2-pyridyl boronic acid is released, it is immediately transmetallated by the Pd catalyst, avoiding accumulation and decomposition.

-

-

Monitoring: Check LC-MS for the disappearance of the aryl halide. Do not monitor for the boronic acid, as it is transient.

-

Workup: Standard EtOAc extraction. Wash with 1M NaOH to remove any unreacted MIDA ligand or boric acid byproducts.

Part 3: Visualization & Logic

Mechanism of Failure & Solution

The following diagram illustrates the competitive pathways in Pyridine Suzuki coupling and how the recommended protocols bypass them.

Caption: Figure 1: Mechanistic Divergence. Standard conditions lead to catalyst poisoning (red path top) or reagent decomposition (red path bottom). Bulky ligands and MIDA slow-release (green paths) enforce the productive catalytic cycle.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No Conversion (SM Remaining) | Catalyst Poisoning (N-binding) | Switch to XPhos Pd G4 or RuPhos . Increase temperature to 100°C to promote ligand dissociation. |

| Dehalogenation of Ar-X | Hydride source / Over-active catalyst | Switch solvent to Toluene (anhydrous). Reduce reaction time. |

| Protodeboronation (Py-H obs.) | Unstable Boronic Acid | MANDATORY: Switch to MIDA Boronate . Use Cu(OAc)2 co-catalyst to accelerate transmetallation. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents rigorously (freeze-pump-thaw or Argon sparge). |

| Low Yield with 2-Cl-Pyridine | Slow Oxidative Addition | Use Pd-PEPPSI-IPr or G3-XPhos precatalysts which activate C-Cl bonds more efficiently. |

Part 4: References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[9] Journal of the American Chemical Society.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

BenchChem Technical Support. (2025). Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-Methylpyridine-5-boronic Acid Optimization

The following technical guide addresses the specific challenges associated with 2-Methylpyridine-5-boronic acid (and its esters). It is designed for researchers experiencing low yields due to the unique electronic and structural properties of this scaffold.

Subject: Troubleshooting Low Yields, Instability, and Purification Failures Reagent Class: Heterocyclic Boronic Acids / 3-Pyridyl Boronic Acid Derivatives Applicable Reactions: Suzuki-Miyaura Coupling, Chan-Lam Coupling, Miyaura Borylation

Executive Summary: The "Dual-Reactivity" Trap

As a Senior Application Scientist, I often see researchers treat This compound as a standard aryl boronic acid. This leads to failure because this molecule presents a dual-reactivity trap :

-

Electronic Instability (The Pyridine Core): While the boron is at the meta (C5) position relative to nitrogen (making it more stable than C2-isomers), the electron-deficient ring still accelerates protodeboronation under basic aqueous conditions.

-

Synthetic Lability (The 2-Methyl Group): The protons on the 2-methyl group are acidic (

). Strong bases (e.g.,

This guide provides self-validating protocols to bypass these specific failure modes.

Diagnostic Troubleshooting (Q&A)

Issue 1: Synthesis & Scale-Up Failures

Q: I tried synthesizing the boronic acid from 2-methyl-5-bromopyridine using

-

The Fix (Protocol A): Switch to "In-Situ Quench" (Barbrier) Conditions . Pre-mix the triisopropyl borate with the bromide before adding

-BuLi. This ensures the transient lithio-species is trapped immediately by the borate, preventing side reactions. -

The Superior Fix: Avoid lithiation entirely. Use Pd-Catalyzed Miyaura Borylation to form the Pinacol Ester directly.

Issue 2: Suzuki Coupling Stalls or Turns Black

Q: My Suzuki coupling turns black (Pd precipitation) and conversion stops at 50%. Adding more catalyst doesn't help. A: This is classic Protodeboronation . The pyridine ring facilitates the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. Once the boronic acid is consumed by this side reaction, the Pd catalyst aggregates (turns black) because there is no transmetalation partner left to keep it in the cycle.

-

The Fix (Protocol B): Use MIDA Boronates or Anhydrous Conditions . If you must use the free acid, switch to a "Slow Release" strategy using a mild base (

) and a biphasic solvent system to limit the concentration of the active boronate species.

Issue 3: Purification Nightmares

Q: I cannot recover the boronic acid from silica gel. It streaks and mass balance is low. A: Pyridyl boronic acids form zwitterions (Nitrogen protonated, Boron anionic) on silica, causing them to bind irreversibly.

-

The Fix: Do NOT purify the free acid on silica.

-

Convert to the Pinacol Ester (stable to silica).

-

Convert to the Potassium Trifluoroborate salt (precipitates from solution, no column needed).

-

Use MIDA boronates (chromatographically stable).

-

Visualizing the Failure Modes

The following diagram illustrates the competing pathways that lead to low yields.

Caption: Figure 1. Competing failure pathways. Red dashed lines indicate the primary causes of yield loss: Methyl deprotonation during synthesis and Protodeboronation during coupling.

Optimized Experimental Protocols

Protocol A: Robust Synthesis (In-Situ Quench)

Use this if you must synthesize the starting material from the bromide.

Rationale: By having the borate electrophile present before the lithium reagent is added, the short-lived lithio-pyridine is trapped immediately, outcompeting the methyl deprotonation.

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Charge: Add 2-methyl-5-bromopyridine (1.0 equiv) and Triisopropyl borate (1.2 equiv) to anhydrous THF/Toluene (4:1 ratio).

-

Note: Toluene cosolvent helps solubility at low temps.

-

-

Cool: Cool mixture to -78°C (Internal temperature).

-

Addition: Add

-BuLi (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask over 30 minutes.-

Critical: Maintain internal temp < -70°C.[3]

-

-

Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with 2M HCl (aqueous).

-

Workup: Adjust pH to ~7. Extract with

-Butanol or EtOAc (Warning: Amphoteric product is hard to extract).-

Pro Tip: Do not isolate the free acid. Add Pinacol (1.2 equiv) to the organic layer and stir over

to form the ester in situ, then concentrate and purify the ester.

-

Protocol B: "Slow Release" Suzuki Coupling

Use this for coupling the boronic acid/ester with aryl halides.

Rationale: High concentrations of boronate anion lead to protodeboronation. This protocol uses a biphasic system and weak base to keep the active concentration low ("Slow Release").

| Component | Reagent/Condition | Notes |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust against Lewis basic pyridines. |

| Ligand | (Included in catalyst) | Alternatively, XPhos Pd G3 is excellent for chlorides. |

| Base | Milder than carbonates; reduces protodeboronation. | |

| Solvent | Dioxane / Water (4:1) | Biphasic system is crucial for solubility. |

| Temp | 80°C | Do not overheat. |

Step-by-Step:

-

Dissolve Aryl Halide (1.0 equiv) and Boronic Acid/Pinacol Ester (1.5 equiv) in Dioxane.

-

Add Pd catalyst. Degas (sparge with Ar for 10 min).

-

Add degassed aqueous

solution. -

Heat to 80°C. Monitor by LCMS.

-

Checkpoint: If SM remains but Boron is consumed (check by LCMS for deboronated pyridine), add a second portion of Boronate (0.5 equiv).

-

Protocol C: The "Gold Standard" (MIDA Boronate)

Use this if Protocol B fails or for scale-up.

Rationale: MIDA boronates are protected and do not transmetalate until hydrolyzed. Under the conditions below, the boronic acid is released slowly, matching the catalytic turnover rate.

-

Reagent: Use 2-Methylpyridine-5-MIDA boronate (Commercially available or synthesized from Protocol A product + MIDA).

-

Conditions:

-

Solvent: THF / Water (10:1) .

-

Base:

(6.0 equiv) - High base load required to hydrolyze MIDA. -

Temp: 60°C .

-

-

Outcome: The MIDA functionality protects the boron from protodeboronation during storage and heating, releasing it only when it can immediately enter the catalytic cycle.

References

-

Protodeboronation Mechanism

- Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10891–10902.

-

MIDA Boronate Technology

- Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

-

Lithium Triisopropyl Borate Salts (Synthesis Strategy)

- Li, X., et al. (2013). "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." The Journal of Organic Chemistry, 78(11), 5293–5302.

-

In-Situ Quench Lithiation

- Li, W., et al. (2005). "Preparation of 3-Pyridylboronic Acid and 3-Pyridylboronic Acid Esters." Organic Syntheses, 81, 89.

Sources

Technical Support Center: Stabilization and Handling of 2-Methylpyridine-5-boronic Acid

Welcome to the technical support guide for 2-Methylpyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. As a heterocyclic boronic acid, this compound presents unique stability challenges that, if not properly managed, can significantly impact experimental outcomes. This guide provides field-proven insights and protocols to ensure the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the most critical factor in preserving the integrity of this compound. Due to its sensitivity to moisture and temperature, the following conditions are strongly recommended:

-